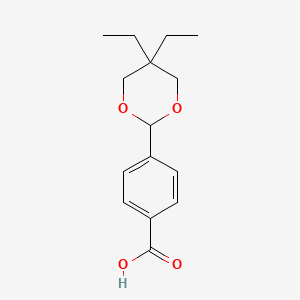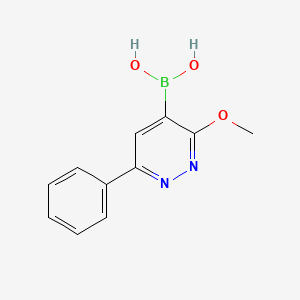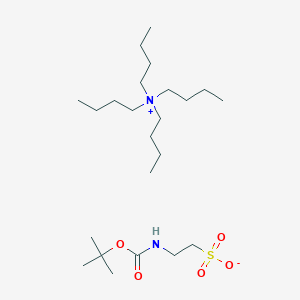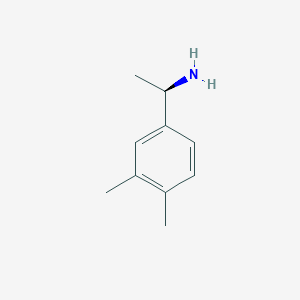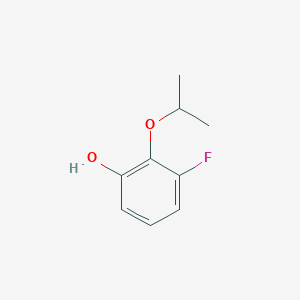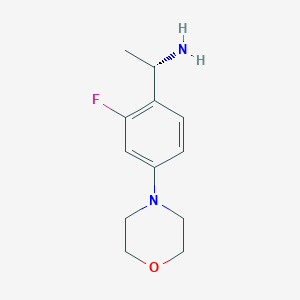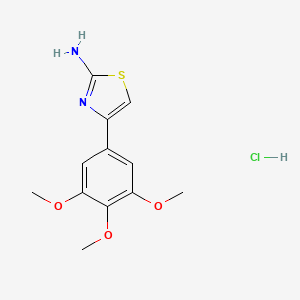
4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine hydrochloride is a chemical compound that features a thiazole ring substituted with a 3,4,5-trimethoxyphenyl group.
Méthodes De Préparation
The synthesis of 4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine hydrochloride typically involves the bromination of 3,4,5-trimethoxy acetophenone to produce 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one. This intermediate is then reacted with thiourea to form the thiazole ring . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in inhibiting various biological targets, making it useful in studying cellular processes.
Mécanisme D'action
The mechanism of action of 4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. It has been shown to inhibit tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other proteins involved in cell signaling pathways, contributing to its antiproliferative effects.
Comparaison Avec Des Composés Similaires
4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine hydrochloride can be compared with other compounds containing the trimethoxyphenyl group, such as:
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of genital warts and also targets tubulin.
Combretastatin: A potent microtubule-targeting agent.
The uniqueness of this compound lies in its specific thiazole ring structure, which may confer distinct biological activities and selectivity compared to other trimethoxyphenyl-containing compounds.
Propriétés
Formule moléculaire |
C12H15ClN2O3S |
|---|---|
Poids moléculaire |
302.78 g/mol |
Nom IUPAC |
4-(3,4,5-trimethoxyphenyl)-1,3-thiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C12H14N2O3S.ClH/c1-15-9-4-7(8-6-18-12(13)14-8)5-10(16-2)11(9)17-3;/h4-6H,1-3H3,(H2,13,14);1H |
Clé InChI |
WGHUETGIPTVUDT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C2=CSC(=N2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-methoxy-2-nitro-4-[4-oxo-4-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]butoxy]phenyl]ethyl N-prop-2-ynylcarbamate](/img/structure/B12283039.png)

![2-[Bis(triphenylphosphine)palladium(II)bromide]benzyl alcohol](/img/structure/B12283062.png)
![2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride](/img/structure/B12283066.png)
![lithium;1,3,7,9-tetratert-butyl-11-oxido-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide](/img/structure/B12283081.png)
![2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid ethyl ester](/img/structure/B12283086.png)
